molecular formula C15H16Cl2N4O2S B2705491 2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034379-43-4

2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2705491
CAS No.: 2034379-43-4
M. Wt: 387.28
InChI Key: AVUJLDBRZBCPCZ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a thiadiazole ring, a piperidine ring, and a dichlorophenoxy group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is attached via an acylation reaction using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide: can be compared with other acetamides, thiadiazoles, and piperidine derivatives.

    Unique Features: The presence of the thiadiazole ring and dichlorophenoxy group may confer unique biological activities and chemical properties.

Highlighting Uniqueness

    Biological Activity: The specific combination of functional groups may result in unique interactions with biological targets.

    Chemical Properties: The compound’s stability, solubility, and reactivity may differ from similar compounds due to its unique structure.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O2S/c16-10-1-2-13(12(17)7-10)23-9-15(22)19-11-3-5-21(6-4-11)14-8-18-24-20-14/h1-2,7-8,11H,3-6,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUJLDBRZBCPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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